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molecular formula C12H14N2S B1287173 1-(Benzo[b]thiophen-4-yl)piperazine CAS No. 846038-18-4

1-(Benzo[b]thiophen-4-yl)piperazine

Cat. No. B1287173
M. Wt: 218.32 g/mol
InChI Key: VMIRJNDPLCQEHB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08071600B2

Procedure details

Then, 3.7 ml of concentrated hydrochloric acid was added to a methanol solution of 9.5 g of 1-benzo[b]thiophen-4-yl-piperazine, and the solvent was evaporated under reduced pressure. Ethyl acetate was added to the obtained residue and precipitated crystals were obtained by filtration. Recrystallization was performed from methanol to obtain 1-benzo[b]thiophen-4-yl-piperazine hydrochloride as colorless needle-like crystals.
Quantity
3.7 mL
Type
reactant
Reaction Step One
Quantity
9.5 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[ClH:1].[S:2]1[CH:6]=[CH:5][C:4]2[C:7]([N:11]3[CH2:16][CH2:15][NH:14][CH2:13][CH2:12]3)=[CH:8][CH:9]=[CH:10][C:3]1=2>CO>[ClH:1].[S:2]1[CH:6]=[CH:5][C:4]2[C:7]([N:11]3[CH2:16][CH2:15][NH:14][CH2:13][CH2:12]3)=[CH:8][CH:9]=[CH:10][C:3]1=2 |f:3.4|

Inputs

Step One
Name
Quantity
3.7 mL
Type
reactant
Smiles
Cl
Name
Quantity
9.5 g
Type
reactant
Smiles
S1C2=C(C=C1)C(=CC=C2)N2CCNCC2
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the solvent was evaporated under reduced pressure
ADDITION
Type
ADDITION
Details
Ethyl acetate was added to the obtained residue
CUSTOM
Type
CUSTOM
Details
precipitated crystals
CUSTOM
Type
CUSTOM
Details
were obtained by filtration
CUSTOM
Type
CUSTOM
Details
Recrystallization

Outcomes

Product
Name
Type
product
Smiles
Cl.S1C2=C(C=C1)C(=CC=C2)N2CCNCC2

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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